3-(3,3-Difluorocyclobutyl)benzenamine
Overview
Description
3-(3,3-Difluorocyclobutyl)benzenamine is a chemical compound with the molecular formula C10H11F2N. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 183.20 g/mol . The molecular structure consists of a benzene ring attached to a 3,3-difluorocyclobutyl group.Scientific Research Applications
Crystal Structure Analysis
- The study of crystal structures is a vital aspect of scientific research. For instance, the crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a compound related to 3-(3,3-Difluorocyclobutyl)benzenamine, was examined. This study revealed the compound's crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular interactions in solid-state chemistry (Yang et al., 2010).
Synthesis of Building Blocks
- Synthesis methods play a critical role in chemical research. A paper outlined the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the versatility of 3,3-difluorocyclobutyl derivatives in synthetic chemistry (Ryabukhin et al., 2018).
Antibacterial Activity
- Research into the antibacterial properties of related benzenamines, such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, provides insight into potential applications in medical and pharmaceutical fields. The study evaluated the compound's antibacterial activity and its molecular structure (Li et al., 2009).
Conductive Polymers
- The development of soluble conducting polymers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, demonstrates potential applications in electronics. This research explored the electrochemical polymerization and properties of the polymer, providing insights into material science (Yildiz et al., 2008).
Environmental Degradation
- Understanding the environmental degradation of related compounds is essential. A study on the abiotic degradation of trifluralin (a structurally similar compound) by Fe(II) offered insights into the environmental fate of these chemicals (Klupinski & Chin, 2003).
Electrical and Fluorescent Properties
- The synthesis and study of alternating block copolymers, like those incorporating 3-alkyl-substituted thiophene and aniline units, have applications in the development of electrically conductive and fluorescent materials (Ng et al., 1998).
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7/h1-4,8H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCWSUSGROQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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